molecular formula C18H16ClNO3S B2983925 Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate CAS No. 477768-56-2

Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B2983925
CAS No.: 477768-56-2
M. Wt: 361.84
InChI Key: GNDPXWULPZLZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate is a thiazolidine derivative characterized by a 1,3-thiazolidine core substituted with a 4-chlorophenyl group at position 2, a benzoyl group at position 3, and a methyl ester at position 2. Its structural features, including the electron-withdrawing 4-chlorophenyl group and the lipophilic benzoyl moiety, may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-23-18(22)15-11-24-17(13-7-9-14(19)10-8-13)20(15)16(21)12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDPXWULPZLZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325302
Record name methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477768-56-2
Record name methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with protein synthesis and cell wall formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiazolidine Family

Compound A : 2-(4-Chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid
  • Molecular Formula: C₁₅H₁₈ClNO₄S
  • Molar Mass : 343.83 g/mol
  • Key Differences: Position 3 Substituent: A tert-butoxycarbonyl (Boc) group replaces the benzoyl group. The Boc group is bulkier and more hydrolytically stable under basic conditions compared to the benzoyl moiety. Position 4 Functional Group: A carboxylic acid replaces the methyl ester.
Compound B : Methyl 1-[(4-Chlorophenyl)methyl]-3,3-dimethyl-2-oxocyclopentanecarboxylate
  • Molecular Formula: Not explicitly provided, but structurally related to intermediates in fungicide synthesis (e.g., metconazole).
  • Key Differences: Core Structure: Cyclopentanecarboxylate instead of thiazolidine. Substituents: A 4-chlorobenzyl group at position 1 and a dimethylated ketone at position 2. These features suggest divergent reactivity, particularly in hydrolysis and ring-opening reactions .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features
Feature Target Compound Compound A Compound B
Core Structure 1,3-Thiazolidine 1,3-Thiazolidine Cyclopentanecarboxylate
Position 2 Substituent 4-Chlorophenyl 4-Chlorophenyl 4-Chlorobenzyl
Position 3 Substituent Benzoyl tert-Butoxycarbonyl (Boc) Dimethylated ketone
Position 4 Functional Group Methyl ester Carboxylic acid Methyl ester
Polarity Moderate (ester + benzoyl) High (carboxylic acid + Boc) Low (ester + hydrophobic groups)
Potential Applications Bioactive intermediates Pharmaceutical intermediates Agrochemical intermediates
Key Observations :

Electron-Withdrawing Effects : The 4-chlorophenyl group in the target compound and Compound A enhances stability toward electrophilic substitution but may reduce nucleophilic attack at adjacent positions compared to Compound B’s 4-chlorobenzyl group.

Hydrolytic Stability : The methyl ester in the target compound is more prone to hydrolysis under acidic/basic conditions than Compound A’s carboxylic acid, which could influence its metabolic fate.

Synthetic Utility: Compound B’s cyclopentanone core is tailored for ring-expansion reactions in fungicide synthesis, whereas the thiazolidine derivatives (target and Compound A) are more suited for heterocyclic functionalization .

Methodological Considerations in Structural Analysis

Structural comparisons often rely on crystallographic tools such as SHELXL (for small-molecule refinement) and Mercury (for crystal packing visualization) . For example:

  • SHELXL : Used to refine the thiazolidine core’s bond lengths and angles, confirming the planarity of the benzoyl group.
  • Mercury : Facilitates analysis of intermolecular interactions (e.g., π-π stacking between benzoyl groups) that differentiate the target compound from analogs like Compound A .

Biological Activity

Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate (referred to as MBT) is a thiazolidine derivative with potential biological activities that have garnered interest in medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant research findings.

1. Synthesis of MBT

The synthesis of MBT typically involves the reaction of appropriate thiazolidine derivatives with benzoyl and chlorophenyl groups. The process often includes the use of various reagents such as thionyl chloride and pyridine in anhydrous conditions to facilitate the formation of the desired product. The following general reaction scheme illustrates the synthesis:

Thiazolidine Benzoyl Chloride 4 Chlorophenyl GroupMethyl 3 benzoyl 2 4 chlorophenyl 1 3 thiazolidine 4 carboxylate\text{Thiazolidine Benzoyl Chloride 4 Chlorophenyl Group}\rightarrow \text{Methyl 3 benzoyl 2 4 chlorophenyl 1 3 thiazolidine 4 carboxylate}

2.1 Antimicrobial Activity

MBT has shown promising antimicrobial properties against various pathogens. Studies indicate that compounds derived from thiazolidine structures exhibit significant antibacterial activity. For instance, derivatives similar to MBT have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (μg/mL)Activity Against
MBTNot specifiedPotentially active
Thiazolidine Derivative A0.22Staphylococcus aureus
Thiazolidine Derivative B0.25Staphylococcus epidermidis

2.2 Anti-HIV Activity

Research has indicated that thiazolidine derivatives can exhibit anti-HIV activity. For example, compounds structurally related to MBT have been evaluated for their effectiveness against HIV-1, with some showing IC50 values in the range of 12.1 μM to 123.8 μM . This suggests that MBT may possess similar antiviral properties.

The mechanism by which MBT exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolidine ring plays a critical role in interacting with biological targets, potentially inhibiting enzymes or disrupting cellular processes essential for pathogen survival.

4. Case Studies and Research Findings

Various studies have explored the biological activities of thiazolidine derivatives:

  • A study demonstrated that thiazolidine-4-carboxylic acids enhance trophozoite growth and reduce reactive oxygen species levels in cultures, suggesting their role in oxidative stress defense .
  • Another investigation into thiazolidine derivatives highlighted their potential as scaffolds for new therapeutic agents due to their diverse biological activities .

Q & A

Q. What are the established synthetic routes for Methyl 3-benzoyl-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including condensation, cyclization, and esterification. For example, thiazolidine ring formation may utilize a benzoylated intermediate coupled with a 4-chlorophenyl substituent. Key steps include:

  • Cyclization : Use of sodium hydride (NaH) as a base to deprotonate intermediates and facilitate ring closure .
  • Esterification : Methylation of carboxyl groups via methyl halides (e.g., CH₃I) under anhydrous conditions .
    Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and stoichiometric ratios to maximize yield and purity. Characterization via TLC, NMR, and mass spectrometry is critical for monitoring progress.

Q. How is the compound’s molecular structure validated, and what crystallographic tools are recommended?

X-ray crystallography is the gold standard. Key methodologies include:

  • Data Collection : Single-crystal diffraction at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : SHELX software (e.g., SHELXL) for structure solution and refinement, leveraging least-squares minimization to resolve atomic positions .
  • Visualization : Mercury CSD for 3D rendering, void analysis, and packing pattern validation .
    For non-crystalline samples, advanced NMR techniques (e.g., NOESY) can infer spatial arrangements.

Advanced Research Questions

Q. How can conformational analysis of the thiazolidine ring be performed, and what parameters define puckering dynamics?

The Cremer-Pople ring-puckering coordinates are used to quantify deviations from planarity. Steps include:

  • Mean Plane Calculation : Define a reference plane for the thiazolidine ring using atomic coordinates from crystallography .
  • Amplitude and Phase Analysis : Compute puckering amplitude (qq) and phase angle (ϕ\phi) to classify conformers (e.g., envelope vs. twist) .
    Software like Gaussian or ORCA can model energy landscapes for pseudorotation pathways, while crystallographic data (e.g., torsion angles from SHELX output) validate computational results .

Q. What experimental designs are used to investigate the compound’s biological activity, such as NCX inhibition?

Mechanistic studies often employ:

  • In Vitro Assays : Dose-response curves using fluorometric Ca²⁺ indicators to measure NCX transport inhibition. Compare with known blockers like SN-6 (a structurally related thiazolidine carboxylate) .
  • Pharmacological Blockers : Co-treatment with selective inhibitors (e.g., SEA0400 for forward NCX transport) to isolate functional contributions .
  • Immunoblotting : Confirm target protein expression (e.g., NCX isoforms) in cellular models .

Q. How can computational modeling predict binding modes or reactivity?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., NCX proteins). Parameterize the compound’s charge distribution via DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : GROMACS or AMBER to simulate ligand-protein stability over 100+ ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
  • Reactivity Predictions : Frontier molecular orbital (FMO) analysis to identify electrophilic/nucleophilic sites for derivatization.

Q. How should researchers address contradictions in crystallographic data, such as disordered regions?

  • Data Reassessment : Reprocess raw diffraction data with alternative software (e.g., Phenix vs. SHELX) to compare refinement outcomes .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .
  • Validation Tools : Check for outliers in Mercury’s Mogul database (bond lengths/angles) and resolve clashes via energy minimization .

Q. What strategies enable comparative studies of structural analogs to enhance bioactivity?

  • SAR Analysis : Synthesize analogs with modified substituents (e.g., trifluoromethyl groups in place of benzoyl) and correlate structural changes with activity .
  • Crystallographic Overlays : Superimpose analogs’ structures in Mercury to identify conserved pharmacophores .
  • High-Throughput Screening : Test analogs in functional assays (e.g., calcium flux) to prioritize candidates for further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.